N-[1-(2,6-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide
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Overview
Description
N~1~-[1-(2,6-Dichlorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]-N~1~-(tetrahydro-2-furanylmethyl)acetamide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(2,6-Dichlorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]-N~1~-(tetrahydro-2-furanylmethyl)acetamide typically involves multiple steps. The process begins with the preparation of the 2,6-dichlorophenyl intermediate, followed by the formation of the tetrahydro-1H-pyrrol-3-yl core. The final step involves the acylation of the pyrrolidine ring with tetrahydro-2-furanylmethyl acetate under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The process often includes purification steps such as recrystallization or chromatography to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(2,6-Dichlorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]-N~1~-(tetrahydro-2-furanylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N~1~-[1-(2,6-Dichlorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]-N~1~-(tetrahydro-2-furanylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-[1-(2,6-Dichlorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]-N~1~-(tetrahydro-2-furanylmethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
- **N~1~-[1-(2,6-Dichlorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]-N~1~-(tetrahydro-2-furanylmethyl)acetamide
- **N~1~-[1-(2,6-Dichlorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]-N~1~-(tetrahydro-2-furanylmethyl)acetamide
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H18Cl2N2O4 |
---|---|
Molecular Weight |
385.2 g/mol |
IUPAC Name |
N-[1-(2,6-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C17H18Cl2N2O4/c1-10(22)20(9-11-4-3-7-25-11)14-8-15(23)21(17(14)24)16-12(18)5-2-6-13(16)19/h2,5-6,11,14H,3-4,7-9H2,1H3 |
InChI Key |
MRWQYZRQFBDJGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC1CCCO1)C2CC(=O)N(C2=O)C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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